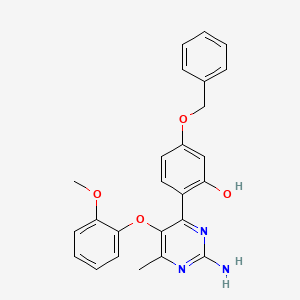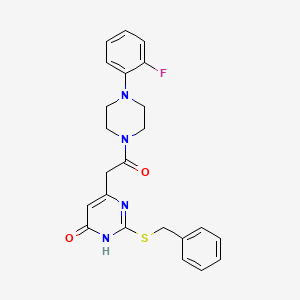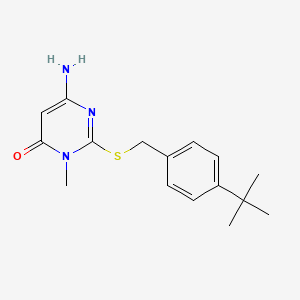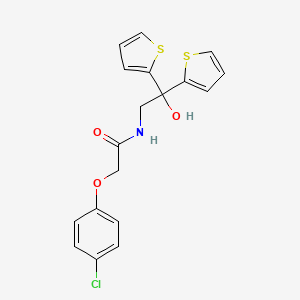
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in regulating cellular processes such as cell proliferation, survival, and metabolism. The compound has potential applications in cancer therapy, neurodegenerative disorders, and other diseases where PKB/Akt signaling is dysregulated.
Wirkmechanismus
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol inhibits PKB/Akt signaling by binding to the ATP-binding site of PKB/Akt. This prevents the phosphorylation and activation of downstream targets involved in cell survival and proliferation. The compound also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol has been shown to have a range of biochemical and physiological effects. In cancer cells, the compound inhibits cell proliferation and induces apoptosis. In animal models of Alzheimer's disease, the compound improves cognitive function and reduces amyloid beta deposition. The compound has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol in lab experiments include its potency and specificity for PKB/Akt inhibition. The compound has been extensively studied and its mechanism of action is well understood. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo. Careful consideration should be given to the selection of appropriate solvents and storage conditions to ensure the stability and reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol. One area of interest is the development of more potent and selective inhibitors of PKB/Akt signaling. Another area of interest is the investigation of the compound's potential applications in other diseases where PKB/Akt signaling is dysregulated, such as diabetes and cardiovascular disease. Additionally, the compound's anti-inflammatory and anti-angiogenic effects warrant further investigation for potential applications in inflammatory diseases and cancer therapy. Finally, the development of novel drug delivery systems and formulations may improve the bioavailability and efficacy of 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol in vivo.
Synthesemethoden
The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol involves the reaction of 2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-ol with benzyl 5-bromosalicylate in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified through column chromatography. The purity and identity of the compound can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol has been extensively studied for its potential applications in cancer therapy. PKB/Akt signaling is often upregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. Inhibition of PKB/Akt signaling can sensitize cancer cells to chemotherapy and induce cell death. Studies have shown that 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol can inhibit PKB/Akt signaling and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
The compound has also been studied for its potential applications in neurodegenerative disorders such as Alzheimer's disease. PKB/Akt signaling is involved in the regulation of neuronal survival and synaptic plasticity. Dysregulation of PKB/Akt signaling has been implicated in the pathogenesis of Alzheimer's disease. Studies have shown that 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol can improve cognitive function and reduce amyloid beta deposition in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential for the treatment of this disorder.
Eigenschaften
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-24(32-22-11-7-6-10-21(22)30-2)23(28-25(26)27-16)19-13-12-18(14-20(19)29)31-15-17-8-4-3-5-9-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICJRFQFDWCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)

![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)
